molecular formula C23H18O4 B14957116 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B14957116
M. Wt: 358.4 g/mol
InChI Key: DFXGGGAMTVPAHN-UHFFFAOYSA-N
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Description

7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C23H18O3 and a molecular weight of 342.398 g/mol . This compound is part of the chromen-2-one family, known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-phenyl-2H-chromen-2-one with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology

The compound exhibits potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is studied for its effects on cellular pathways and its potential as a therapeutic agent.

Medicine

In medicine, this compound is investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one stands out due to its unique combination of a chromen-2-one core with a methoxybenzyl group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C23H18O4

Molecular Weight

358.4 g/mol

IUPAC Name

7-[(3-methoxyphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C23H18O4/c1-25-18-9-5-6-16(12-18)15-26-19-10-11-20-21(17-7-3-2-4-8-17)14-23(24)27-22(20)13-19/h2-14H,15H2,1H3

InChI Key

DFXGGGAMTVPAHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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